2-(Methyl(pyridin-2-yl)amino)ethanol
Overview
Description
2-(Methyl(pyridin-2-yl)amino)ethanol is a compound that is structurally related to various pyridine derivatives which have been studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the broader chemical family's properties and potential uses.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and used as a protecting group for methacrylic acid, which could be removed post-polymerization either chemically or thermally . Another study involved the kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol to produce (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists . These methods highlight the versatility and reactivity of pyridine-based compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been characterized using various techniques. For example, the compound 1-phenyl-2-(2-pyridyl)ethanol was characterized by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system and the presence of intermolecular hydrogen bonding . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of pyridine derivatives has been demonstrated in several contexts. The 2-(pyridin-2-yl)ethyl group was shown to be a versatile protecting group for carboxylic acids, with the ability to be cleaved under specific conditions . Additionally, the intercalation of a pyridine derivative into DNA was studied, showing weak stacking interactions and hydrogen bonding with DNA bases, which is significant for the design of antitumor drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of 1-phenyl-2-(2-pyridyl)ethanol showed the impact of hydrogen bonds on the stability of the compound . Moreover, the metabolic formation of a pyridine derivative with hypocholesteremic effects in rats indicates the biological activity and potential therapeutic applications of these compounds .
Scientific Research Applications
Polymer Chemistry : 2-(Pyridin-2-yl)ethanol is an effective protecting group for carboxylic acids, specifically methacrylic acid (MAA). It can be chemically or thermally removed after polymerization, making it a versatile group in polymer chemistry. Its stability under acidic conditions and resistance to catalytic hydrogenolysis add to its utility (Elladiou & Patrickios, 2012).
Coordination Chemistry : 2-[(2-Aminoethyl)amino]ethanol reacts with pyridine-2-carbaldehyde to form compounds that can complex with copper(II) and cadmium(II). These complexes have potential applications in catalysis and materials science (Mardani et al., 2019).
Ligand Synthesis and Metal Complexes : Synthesis of unsymmetrical N-capped tripodal amines, including 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, has been reported. These ligands are used to create copper(II) complexes with potential applications in coordination chemistry and catalysis (Keypour et al., 2015).
Synthetic Chemistry : 2-(Methyl(pyridin-2-yl)amino)ethanol has been used in the improved synthesis of intermediates for pharmaceutical compounds, demonstrating its utility in medicinal and organic chemistry (Xu Yun-gen, 2005).
Chemosensor Development : The compound serves as a building block in designing chemosensors for metal ions, which has implications in environmental monitoring and biochemistry (Park et al., 2015).
Pharmaceutical Analysis : It's used in the determination of related substances in pharmaceutical products, indicating its role in ensuring drug quality and safety (Zhu Ron, 2015).
Safety And Hazards
The compound is classified as dangerous with hazard statements H301-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if swallowed, immediately calling a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-[methyl(pyridin-2-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGKOPUDDQZERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353237 | |
Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(pyridin-2-yl)amino)ethanol | |
CAS RN |
122321-04-4 | |
Record name | 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122321-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2-(methyl-2-pyridinylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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